

# Averufin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Averufin*

Cat. No.: *B1665840*

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## Abstract

**Averufin** is a polyketide metabolite produced by various species of the *Aspergillus* genus, notably *Aspergillus versicolor*. It is a key intermediate in the biosynthetic pathway of the carcinogenic mycotoxins, aflatoxins. Beyond its role as a biosynthetic precursor, **averufin** exhibits a range of biological activities, including antibacterial properties and the ability to inhibit mitochondrial oxidative phosphorylation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **averufin**, with a focus on its role in aflatoxin biosynthesis and its impact on cellular respiration. Detailed experimental protocols for its isolation and analysis are also presented, along with visualizations of key biological pathways and experimental workflows.

## Chemical Structure and Identification

**Averufin** is a complex heterocyclic molecule featuring a fused ring system. Its chemical identity is well-established and can be described by various nomenclature and registry systems.

A 2D representation of the chemical structure of **averufin** is provided below:

Caption: 2D Chemical Structure of **Averufin**.

Identifier	Value
IUPAC Name	(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.0 <sup>2</sup> , <sup>15</sup> .0 <sup>4</sup> , <sup>13</sup> .0 <sup>6</sup> , <sup>11</sup> ]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione[1]
CAS Number	14016-29-6[2][3]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> O <sub>7</sub> [2][3]
Molecular Weight	368.3 g/mol [2]
InChI	InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1[1]
InChIKey	RYFFZJHGQCKWMV-YUNKPMOVSA-N[1][2]
SMILES	<chem>C[C@]12CCCC--INVALID-LINK--C3=C(O)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O</chem>

## Physicochemical Properties

A summary of the key physicochemical properties of **averufin** is presented in the table below.

Property	Value	Source
Appearance	Yellow to orange solid	[2]
Melting Point	288-293 °C	[3]
Solubility	Soluble in DMSO (5 mg/ml) and methanol (1 mg/ml)	[2]
Purity	≥95% (commercially available)	[2]

## Spectroscopic Data

The structural identity of **averufin** has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **averufin** has been fully assigned, providing unambiguous proof of its structure. These assignments have been crucial in biosynthetic studies to trace the incorporation of labeled precursors.

(Note: Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data with specific chemical shifts and coupling constants are often found in the supplementary information of dedicated natural product isolation or synthesis papers. While the use of NMR for structure elucidation is widely cited, a comprehensive public table of this data is not readily available in the initial search results.)

## Mass Spectrometry (MS)

Mass spectrometry data for **averufin** provides confirmation of its molecular weight and fragmentation pattern, which is useful for its identification in complex mixtures.

Technique	Precursor Ion (m/z)	Key Fragment Ions (m/z)
LC-ESI-ITFT	369.0963 $[\text{M}+\text{H}]^+$	351.0863, 311.055, 299.055, 285.0393

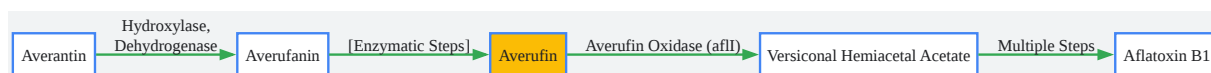
## Biological Activity and Mechanisms of Action

**Averufin** displays a range of biological activities, stemming from its chemical structure and its role in fungal metabolism.

## Role in Aflatoxin Biosynthesis

**Averufin** is a critical intermediate in the biosynthetic pathway of aflatoxins, a group of potent mycotoxins produced by *Aspergillus* species. The pathway involves a series of enzymatic conversions, with **averufin** being formed from averantin and subsequently converted to versiconal hemiacetal acetate. Understanding this pathway is crucial for developing strategies to control aflatoxin contamination in food and feed.

The simplified biosynthetic pathway leading to and from **averufin** is depicted below.



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Caption: Simplified Aflatoxin Biosynthesis Pathway.

## Inhibition of Oxidative Phosphorylation

**Averufin** has been identified as an inhibitor of oxidative phosphorylation (OXPHOS) in mitochondria.[2] It specifically targets the succinate cytochrome c reductase complex (Complex III) of the respiratory chain.[2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and uncoupling of respiration. This mechanism is a key area of investigation for its potential therapeutic applications and for understanding its toxicity.

## Antibacterial Activity

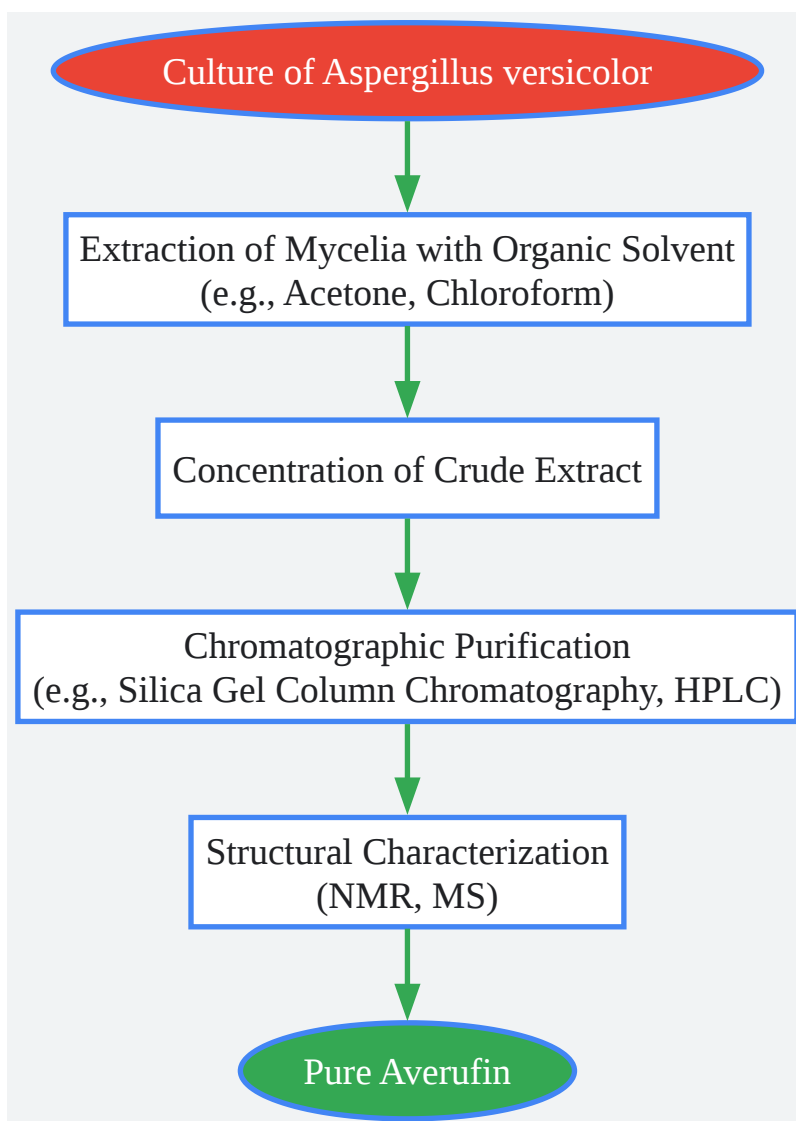
**Averufin** has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.[2] The exact mechanism of its antibacterial action is not fully elucidated but may be related to its ability to disrupt cellular energy metabolism or other essential cellular processes.

## Experimental Protocols

This section provides an overview of methodologies for the isolation and biological evaluation of **averufin**.

### Isolation of Averufin from *Aspergillus versicolor*

**Averufin** is naturally produced by *Aspergillus versicolor* and can be isolated from fungal cultures. The general workflow for its isolation is outlined below.



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Caption: General Workflow for **Averufin** Isolation.

Detailed Protocol Outline:

- Fungal Culture: *Aspergillus versicolor* is cultured on a suitable medium (e.g., potato dextrose agar or yeast extract sucrose medium) under optimal growth conditions.
- Extraction: The fungal mycelia are harvested and extracted with an appropriate organic solvent system to isolate the secondary metabolites.

- **Purification:** The crude extract is subjected to chromatographic techniques to separate **averufin** from other metabolites. This may involve multiple steps of column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.
- **Identification:** The purified compound is identified and characterized using spectroscopic methods such as NMR and MS.

## Total Synthesis of Averufin

The total synthesis of **averufin** has been achieved and is a subject of interest for creating labeled analogs for biosynthetic studies and for providing a source of the compound independent of fungal culture. The synthetic routes are typically complex, multi-step processes.

(Note: A detailed, step-by-step protocol for the total synthesis of **averufin** is highly complex and beyond the scope of this guide. Researchers are directed to specialized organic synthesis literature for detailed procedures.)

## Assay for Inhibition of Mitochondrial Respiration

The inhibitory effect of **averufin** on mitochondrial respiration can be assessed using isolated mitochondria or whole cells. A common method involves measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

Protocol Outline:

- **Cell Culture/Mitochondria Isolation:** Prepare a suspension of isolated mitochondria or seed cells in a microplate.
- **Treatment:** Treat the cells or mitochondria with varying concentrations of **averufin**. A vehicle control (e.g., DMSO) should be included.
- **OCR Measurement:** Measure the basal OCR and the response to the sequential addition of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine the effect of **averufin** on different parameters of mitochondrial respiration.
- **Data Analysis:** Analyze the OCR data to determine the  $IC_{50}$  value of **averufin** for the inhibition of mitochondrial respiration and to identify the specific complex of the electron transport chain that is targeted.

## Conclusion

**Averufin** is a multifaceted natural product with significant roles in both fungal metabolism and as a modulator of key biological processes in other organisms. Its position as a precursor to aflatoxins makes it a critical target for research aimed at mitigating mycotoxin contamination. Furthermore, its ability to inhibit oxidative phosphorylation and its antibacterial properties open avenues for further investigation into its potential as a pharmacological tool or a lead compound for drug development. This technical guide provides a foundational understanding of **averufin's** chemical and biological characteristics to support ongoing and future research in these areas.

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## References

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